molecular formula C20H32N2O3 B3837793 N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide

N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide

Cat. No. B3837793
M. Wt: 348.5 g/mol
InChI Key: LVSCOZLHKBAZTE-UHFFFAOYSA-N
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Description

“N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), an ether group (-O-), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the ether and amide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring would add a level of rigidity to the molecule, while the ether and amide groups could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The ether group could potentially be cleaved using strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could increase its polarity and potentially its solubility in water .

properties

IUPAC Name

N-ethyl-2-methoxy-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-4-22(20(23)16-24-2)15-18-8-6-11-21(14-18)12-10-17-7-5-9-19(13-17)25-3/h5,7,9,13,18H,4,6,8,10-12,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSCOZLHKBAZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)OC)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide
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N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide
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N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide
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N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide
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N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide
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N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide

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